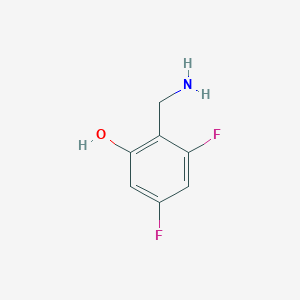

2-(Aminomethyl)-3,5-difluorophenol

Description

Structural Classification and Nomenclature within Fluorinated Phenolic Amines

2-(Aminomethyl)-3,5-difluorophenol can be categorized as a fluorinated phenolic amine. This classification arises from its core structural components: a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring), two fluorine atoms, and a primary amine function.

The systematic nomenclature for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is derived by identifying the principal functional group and the substituents on the parent structure. wikipedia.orglibretexts.orgchemistrysteps.com In this case, phenol is typically considered the parent compound. The substituents are two fluorine atoms at positions 3 and 5, and an aminomethyl group (-CH₂NH₂) at position 2. The numbering of the benzene ring starts from the carbon bearing the hydroxyl group (C1) and proceeds to give the substituents the lowest possible locants. uiuc.edu When an alcohol group and an amine group are present, the alcohol takes precedence for naming the parent compound. chemistrysteps.com Therefore, the amine is treated as a substituent.

Structurally, it is a primary amine because the nitrogen atom is bonded to one alkyl group (the methylene (B1212753) group) and two hydrogen atoms. libretexts.org The presence of the aminomethyl group ortho to the hydroxyl group allows for the potential of intramolecular hydrogen bonding, which can influence its chemical and physical properties.

Contemporary Significance of Fluorinated Organic Compounds in Molecular Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. chemxyne.comtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the characteristics of a molecule. tandfonline.com

Key impacts of fluorination include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Medicinal chemists often replace hydrogen atoms at metabolically vulnerable positions with fluorine to block degradation, thereby increasing the drug's half-life. tandfonline.comacs.org

Enhanced Binding Affinity: Fluorine can increase the binding affinity of a ligand to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.com

Modulation of Physicochemical Properties:

Lipophilicity: Introducing fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. researchgate.net

pKa Alteration: As the most electronegative element, fluorine has a strong electron-withdrawing effect, which can lower the pKa (acidity) of nearby functional groups. tandfonline.com This can alter a molecule's ionization state at physiological pH, affecting its solubility, permeability, and receptor interactions.

Conformational Control: The strategic placement of fluorine can influence the preferred conformation (3D shape) of a molecule, which can be crucial for its biological activity. acs.org

Given these advantages, a significant percentage of small-molecule drugs approved in recent years contain fluorine, highlighting the element's critical role in drug discovery. acs.org

Overview of Research Trajectories for Aromatic Aminomethyl and Phenol Derivatives

Both aromatic aminomethyl compounds and phenol derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. acs.org

Phenolic Compounds: The phenol moiety is a common feature in numerous natural and synthetic molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comnumberanalytics.com These effects are often attributed to the hydroxyl group's ability to donate a hydrogen atom to scavenge free radicals and its capacity to engage in hydrogen bonding with biological targets like enzymes and receptors. mdpi.com Phenolic compounds are central to the development of drugs for a variety of human diseases, and research continues to explore their therapeutic potential. gsconlinepress.commdpi.commdpi.com In 2020, phenols and their ether derivatives were represented in 62% of approved small-molecule drugs, underscoring their continued importance. acs.org

Aromatic Aminomethyl Derivatives: Compounds containing an aminomethyl group attached to an aromatic ring are key intermediates in organic synthesis and are prevalent in many pharmaceuticals. The aminomethyl group can serve as a crucial pharmacophore, interacting with biological targets through ionic bonding or hydrogen bonding. The synthesis of these derivatives, often via the Mannich reaction or other aminomethylation methods, is a significant area of research. These compounds are investigated for a wide spectrum of therapeutic applications, demonstrating their versatility and importance in the design of new bioactive molecules.

The convergence of these three structural features—a phenol, two fluorine atoms, and an aminomethyl group—in this compound makes it a compelling candidate for synthesis and investigation in the ongoing search for novel chemical entities with valuable properties.

Compound Data

Interactive Table 1: Physicochemical Properties of Related Compounds

This table presents data for known precursors and isomers related to this compound, as specific experimental data for the target compound is not widely available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3,5-difluorophenol | 163733-98-0 | C₆H₅F₂NO | 145.11 | Not Available |

| 3,5-Difluorophenol (B1294556) | 2713-34-0 | C₆H₄F₂O | 130.09 | 54-57 |

| 2,5-Difluorophenol | 2713-31-7 | C₆H₄F₂O | 130.09 | 40-42 |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-(aminomethyl)-3,5-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H,3,10H2 |

InChI Key |

OMXRWPLHYNFFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)CN)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Aminomethyl 3,5 Difluorophenol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-(aminomethyl)-3,5-difluorophenol reveals that the primary disconnection can be made at the C-C bond between the aromatic ring and the aminomethyl group. This identifies two key building blocks: a functionalized 3,5-difluorophenol (B1294556) derivative and a source for the aminomethyl moiety.

Synthesis of Fluorinated Phenolic Scaffolds

The synthesis of the 3,5-difluorophenol scaffold is a critical first step. Several methods exist for the preparation of this key intermediate.

One common route starts from 3,5-difluoroaniline. google.com This process involves the diazotization of the aniline (B41778) derivative using a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, followed by hydrolysis of the resulting diazonium salt to yield 3,5-difluorophenol. However, this method has drawbacks, including the high cost and limited availability of the starting material, as well as the potential hazards associated with unstable diazonium salts and the generation of significant wastewater. google.com

An alternative and often more efficient approach utilizes 3,5-difluorobromobenzene as the starting material. google.compatsnap.comgoogle.com This can be converted to 3,5-difluorophenol through a one-pot reaction under alkaline conditions, followed by acidification. google.com Another pathway starting from 3,5-difluorobromobenzene involves its conversion to 3,5-difluorophenylboronic acid. patsnap.comgoogle.com This is typically achieved through reaction with a bromine-extracting agent like n-butyl lithium, followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. patsnap.comgoogle.com The resulting boronic acid is then oxidized to afford 3,5-difluorophenol. patsnap.comgoogle.com

A further method involves starting from 2,4,6-trifluorobenzoic acid, which undergoes a one-pot reaction in a solvent under the action of an alkali to produce 3,5-difluorophenolate, which is then acidified to yield the final product. patsnap.com

Table 1: Comparison of Synthetic Routes to 3,5-Difluorophenol

| Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| 3,5-Difluoroaniline | Sodium nitrite, Strong acid | Well-established method | Expensive starting material, hazardous intermediates, wastewater generation |

| 3,5-Difluorobromobenzene | Alkali | Low-cost starting material, short synthesis | Requires specific reaction conditions |

| 3,5-Difluorobromobenzene | n-Butyl lithium, Boric acid, Oxidizing agent | Versatile, widely used in modern synthesis | Multi-step process |

Introduction of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a key functional group in the target molecule. wikipedia.org Its introduction onto the 3,5-difluorophenol scaffold can be achieved through various chemical reactions.

A common method for introducing an aminomethyl group to a phenolic ring is through the Mannich reaction. This involves the aminoalkylation of the phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine, followed by subsequent chemical modifications if necessary to obtain the primary aminomethyl group. Another approach is the direct reductive amination of a corresponding aldehyde. researchgate.net This would involve the formylation of the 3,5-difluorophenol at the 2-position, followed by reductive amination with ammonia (B1221849) or a protected amine source.

Alkylation of aminophenols is also a viable strategy, where mono-, di-, and trimethylated aminophenols can be formed. chemcess.com Furthermore, the amino group of aminophenols can be converted to diazonium salts, which can then undergo various transformations. chemcess.com

Classical and Modern Synthetic Routes

The assembly of this compound can be accomplished through both classical multi-step pathways and more modern, efficient synthetic strategies.

Multistep Synthetic Pathways

A plausible multistep synthesis would commence with the formylation of 3,5-difluorophenol at the ortho position to the hydroxyl group to yield 2-formyl-3,5-difluorophenol. This can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Duff reaction. The resulting aldehyde can then undergo reductive amination. This involves the reaction of the aldehyde with ammonia or a suitable nitrogen source in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to produce the desired this compound.

An alternative multi-step route could involve the nitration of 3,5-difluorophenol, followed by reduction of the nitro group to an amino group, and subsequent functional group interconversion to introduce the methyl group. However, controlling the regioselectivity of the initial nitration step can be challenging.

Microwave-Assisted and Catalytic Synthetic Strategies

Modern synthetic methods, such as microwave-assisted synthesis, can significantly accelerate reaction times and improve yields. youtube.comnih.govcem.com For instance, the reductive amination step could potentially be performed under microwave irradiation, leading to a more rapid and efficient conversion. mdpi.com Microwave heating offers advantages such as rapid and uniform heating, which can lead to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. youtube.comnih.govnih.gov

Catalytic approaches are also central to modern synthesis. The use of transition metal catalysts for C-N bond formation reactions could provide an efficient route to the target molecule. For example, a palladium-catalyzed amination of a suitably functionalized 2-halomethyl-3,5-difluorophenol derivative could be a viable strategy.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly important in the design of synthetic routes. dovepress.comsciencedaily.comeurekalert.org For the synthesis of this compound, this would involve selecting environmentally benign solvents, minimizing the use of hazardous reagents, and designing atom-economical reactions. dovepress.com

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of a chiral center at the aminomethyl-substituted carbon of this compound necessitates the use of stereoselective synthetic strategies or the separation of enantiomers from a racemic mixture.

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. While specific enantioselective methods for this compound are not extensively documented, several strategies employed for analogous compounds could be adapted.

One promising approach is the asymmetric reduction of a suitable precursor ketone . For instance, a 2-(aminoacetyl)-3,5-difluorophenol derivative could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a Ru-BINAP or Rh-DIPAMP complex. The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (ee).

Another viable method involves the asymmetric addition of a nucleophile to an imine precursor . A Schiff base formed from 3,5-difluorosalicylaldehyde and a suitable amine could be reacted with a nucleophilic methylating agent in the presence of a chiral ligand or catalyst.

Furthermore, biocatalysis using enzymes like ketoreductases (KREDs) offers a highly selective and environmentally friendly alternative. A prochiral ketone precursor could be stereoselectively reduced to the corresponding chiral amino alcohol. The development of a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase, evolving from a less selective chemical reduction. nih.gov This highlights the potential of biocatalysis for creating specific stereoisomers.

Diastereoselective synthesis involves the formation of a specific diastereomer of a molecule with multiple chiral centers. While this compound itself has only one stereocenter, diastereoselective strategies become relevant when a chiral auxiliary is employed or when the molecule is part of a more complex structure with existing chirality.

For example, a chiral auxiliary attached to the amine or phenol group could direct the stereochemical outcome of a subsequent reaction that forms the chiral center at the aminomethyl group. The synthesis of vicinal amino alcohols often starts from naturally occurring, inexpensive, and enantiopure amino acids, but the control of diastereoselectivity remains a key challenge. rsc.org

In the context of related compounds, a catalyst-free aminolactonization reaction has been shown to produce α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity. rsc.org Similarly, the synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner. beilstein-journals.org These examples underscore the importance of substrate control and reaction design in achieving high diastereoselectivity.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Asymmetric Reduction | 2-(Aminoacetyl)-3,5-difluorophenol derivative | Chiral Ru-BINAP, Rh-DIPAMP | High enantioselectivity, well-established methodology | Synthesis of precursor, catalyst cost |

| Asymmetric Nucleophilic Addition | Imine from 3,5-difluorosalicylaldehyde | Chiral ligands, organocatalysts | Versatility in nucleophile choice | Control of side reactions, imine stability |

| Biocatalysis | Prochiral ketone precursor | Ketoreductases (KREDs) | High stereoselectivity, mild conditions, environmentally friendly | Enzyme availability and stability, substrate scope |

| Chiral Auxiliary | Achiral precursor with attached chiral auxiliary | (R)- or (S)-auxiliaries | Predictable stereochemical outcome | Additional steps for auxiliary attachment and removal |

When a racemic mixture of this compound is synthesized, the separation of the two enantiomers is necessary to obtain the pure, optically active compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for both analytical and preparative-scale separation of enantiomers. skpharmteco.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the separation of a wide range of chiral compounds, including amines. yakhak.orgmdpi.com For instance, the enantiomers of 4-nitropropranolol and 7-nitropropranolol were successfully resolved using a Kromasil 5-Amycoat column. mdpi.com

Chiral Derivatizing Agents (CDAs) followed by NMR spectroscopy or chromatography is another common method for determining enantiomeric purity. rsc.org The racemic amine can be reacted with a chiral agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be distinguished and quantified by standard techniques like NMR spectroscopy or achiral chromatography. rsc.orgresearchgate.net

Capillary Electrophoresis (CE) with a chiral selector in the running buffer is a high-resolution analytical technique for assessing enantiomeric purity. mdpi.com Cyclodextrins are frequently used as chiral selectors in CE for the separation of enantiomers of various pharmaceuticals. mdpi.com

Optical rotation , a traditional method, can be used for a quick assessment of chirality but is generally less accurate for determining enantiomeric purity compared to chromatographic methods. skpharmteco.com

Table 2: Overview of Enantiomeric Separation and Purity Assessment Techniques

| Technique | Principle | Common Application | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. skpharmteco.com | Preparative and analytical separation. skpharmteco.com | Selection of appropriate chiral column and mobile phase. mdpi.com |

| Chiral Derivatizing Agents (CDA) with NMR/Chromatography | Formation of diastereomers with distinct spectroscopic or chromatographic properties. researchgate.net | Determination of enantiomeric excess (ee). rsc.org | Quantitative reaction, absence of kinetic resolution. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. mdpi.com | Analytical determination of enantiomeric purity. mdpi.com | Optimization of buffer, voltage, and chiral selector concentration. mdpi.com |

| Optical Rotation | Measurement of the rotation of plane-polarized light. skpharmteco.com | Preliminary confirmation of chirality. | Lower accuracy for purity determination compared to other methods. skpharmteco.com |

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 3,5 Difluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-(Aminomethyl)-3,5-difluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aminomethyl group, and the hydroxyl proton. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

The two aromatic protons are expected to appear as multiplets in the range of 6.5-7.0 ppm. The aminomethyl group (-CH₂) would likely present as a singlet around 3.8-4.2 ppm, though it could show coupling to the adjacent amine proton. The amine (-NH₂) and hydroxyl (-OH) protons are expected to be broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| -CH₂- | 3.8 - 4.2 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is predicted to show six distinct signals for the aromatic carbons and one for the aminomethyl carbon. The carbons directly bonded to fluorine will exhibit strong C-F coupling, appearing as doublets.

The carbon bearing the hydroxyl group (C-1) is anticipated to be the most downfield of the aromatic signals, followed by the carbons attached to fluorine (C-3 and C-5). The aminomethyl carbon (-CH₂) is expected in the 40-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-CH₂NH₂) | 115 - 120 |

| C-3 (C-F) | 155 - 160 (d, ¹JCF) |

| C-4 | 100 - 105 |

| C-5 (C-F) | 155 - 160 (d, ¹JCF) |

| C-6 | 105 - 110 |

| -CH₂- | 40 - 50 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. The chemical shift of this signal would be influenced by the other substituents on the aromatic ring. Based on data for similar difluorophenolic compounds, the signal is predicted to appear in the range of -110 to -130 ppm. This signal would likely be a multiplet due to coupling with the aromatic protons.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. numberanalytics.comweebly.com

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, particularly within the aromatic ring, helping to differentiate the aromatic proton signals. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This would definitively link each aromatic proton to its corresponding carbon and confirm the assignment of the aminomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. libretexts.orgyoutube.comlibretexts.org This is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the aminomethyl protons to the aromatic carbons (C-1, C-2, and C-3), confirming its position on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule, offering a molecular fingerprint.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the O-H, N-H, C-F, and aromatic C-C bonds.

O-H and N-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is anticipated around 1600 cm⁻¹.

C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1300 cm⁻¹ region. These are typically prominent features in the IR spectrum of fluorinated compounds.

O-H Bending and C-O Stretching: These vibrations are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H / N-H stretch | 3200 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| N-H bend | 1580 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-F stretch | 1100 - 1300 |

| C-O stretch | 1200 - 1260 |

Hydrogen Bonding Network Elucidation

Intramolecular Hydrogen Bonding: A significant feature is the potential for an intramolecular hydrogen bond between the ortho-positioned hydroxyl and aminomethyl groups. chemistryguru.com.sg This type of internal bonding occurs when a hydrogen atom is shared between two electronegative atoms within the same molecule. khanacademy.org In this case, the hydrogen of the hydroxyl group can form a bond with the nitrogen of the aminomethyl group, or a hydrogen from the amino group can interact with the hydroxyl oxygen. This interaction leads to the formation of a stable quasi-six-membered ring, influencing the planarity and conformational preference of the side chain relative to the phenyl ring. The strength of this intramolecular bond is influenced by the electronic effects of the fluorine atoms on the ring, which modify the acidity of the phenolic proton and the basicity of the amino group.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds dominate. The hydroxyl and amino groups are excellent hydrogen bond donors, while the oxygen, nitrogen, and to a lesser extent, fluorine atoms, act as acceptors. khanacademy.orgquora.com This allows for the formation of extensive three-dimensional networks linking multiple molecules. For instance, the hydroxyl group of one molecule can donate a proton to the amino group of a neighboring molecule, which in turn can interact with the hydroxyl or fluorine atom of another, creating a robust supramolecular assembly. researchgate.net The presence of two fluorine atoms can also contribute to weaker C-H···F hydrogen bonds, further stabilizing the crystal lattice.

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. tandfonline.com The vibrational frequencies, intensities, and band shapes are exquisitely sensitive to the molecule's geometry, allowing for the identification of stable conformers and the study of rotational isomerism. nih.gov

The primary sources of conformational variability in this molecule are the rotations around the C-C bond linking the aminomethyl group to the phenyl ring and the C-N bond within the aminomethyl group itself. These rotations give rise to different spatial arrangements of the -NH₂ group relative to the -OH group.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra for different possible conformers. kuleuven.beijaemr.com For 2-aminophenol (B121084), a related compound, studies have shown that the cis conformer (where the -OH group is directed towards the -NH₂ group, allowing for intramolecular hydrogen bonding) is the most stable. nih.gov A similar preference is expected for this compound.

Key vibrational modes that would provide conformational insights include:

O-H and N-H Stretching: The frequencies of these stretches are highly sensitive to hydrogen bonding. A lower frequency for the O-H stretch compared to that of phenol (B47542) would be strong evidence for its participation in an intramolecular hydrogen bond. ijaemr.com

Ring Vibrations: The vibrational modes of the benzene (B151609) ring are well-characterized and their frequencies can shift based on the nature and position of the substituents and their conformational orientation. nih.gov

By comparing the experimental IR and Raman spectra with theoretically predicted spectra for various conformers, a detailed assignment of the fundamental vibrational modes can be achieved, confirming the predominant conformation in the solid state or in solution. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Chromophore Analysis and Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is governed by its primary chromophore: the substituted benzene ring. libretexts.org A chromophore is the part of a molecule responsible for absorbing UV or visible light, leading to electronic transitions. scribd.com The hydroxyl (-OH), aminomethyl (-CH₂NH₂), and fluorine (-F) groups act as auxochromes—substituents that, when attached to a chromophore, modify the wavelength (λ_max) and intensity (ε_max) of the absorption. youtube.com

The electronic spectrum of this compound is expected to exhibit absorptions arising from π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. uzh.ch These are typically high-intensity bands. Additionally, the presence of non-bonding lone pair electrons on the oxygen and nitrogen atoms allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. libretexts.org These transitions are generally of much lower intensity than π → π* transitions. uzh.ch

The substitution pattern significantly influences the spectrum:

Hydroxyl (-OH) and Amino (-NH₂) Groups: These are powerful auxochromes that donate electron density to the aromatic ring through resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift, moving the λ_max to a longer wavelength compared to unsubstituted benzene. youtube.com

Fluorine (-F) Atoms: Fluorine is an interesting substituent as it is highly electronegative (inductive electron withdrawal) but also has lone pairs that can be donated through resonance. For fluorinated phenols, the substitution position determines the effect on the absorption spectrum. researchgate.netresearchgate.net

The combined effect of these groups on the phenol chromophore will result in a complex UV-Vis spectrum with absorption bands whose positions are a product of these competing electronic effects. dtic.mil

Solvent Effects on UV-Vis Spectra

The position, intensity, and shape of the UV-Vis absorption bands of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.comijiset.com This sensitivity arises from differential solvation of the ground and excited electronic states of the molecule.

Nonpolar Solvents (e.g., Cyclohexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is often considered a baseline and may exhibit fine vibrational structure. epa.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can stabilize the ground and excited states based on their polarity. For π → π* transitions, the excited state is typically more polar than the ground state, leading to greater stabilization by polar solvents and a resulting bathochromic (red) shift in λ_max. biointerfaceresearch.com

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form specific hydrogen bonding interactions with the -OH and -NH₂ groups of the solute. epa.gov These interactions can significantly alter the energy levels. For n → π* transitions, the non-bonding electrons are involved in hydrogen bonding with the protic solvent, which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. slideshare.net

By systematically studying the UV-Vis spectrum in a range of solvents with varying polarity and hydrogen bonding capabilities, one can gain valuable insights into the nature of the electronic transitions and the solute-solvent interactions at a molecular level. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of its elemental formula. nih.govub.edu

For this compound, the molecular formula is C₇H₇F₂NO. Using the exact masses of the most abundant isotopes (C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915), the calculated monoisotopic mass of the neutral molecule is 159.04957 Da. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 160.05685. The high mass accuracy of the measurement allows for the confident differentiation of this formula from other potential combinations of atoms that might have the same nominal mass.

In addition to molecular formula confirmation, HRMS is used to analyze the fragmentation pattern of the molecule in tandem mass spectrometry (MS/MS) experiments. researchgate.netnih.gov The molecule is ionized, the parent ion (e.g., m/z 160.05685) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are mass-analyzed with high resolution, providing elemental compositions for each fragment. This detailed fragmentation data helps to piece together the molecular structure.

A plausible fragmentation pathway for [C₇H₇F₂NO+H]⁺ would involve characteristic losses based on its functional groups. The most likely fragmentation points are the bonds with the lowest dissociation energies, such as the C-C bond between the ring and the aminomethyl group.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Structure of Fragment |

| 143.0299 | C₇H₄F₂O⁺ | NH₃ | Ion resulting from loss of ammonia (B1221849) |

| 130.0230 | C₆H₄F₂O⁺ | CH₂NH₂ | Difluorophenol cation radical |

| 129.0401 | C₇H₅F₂N⁺ | H₂O | Ion resulting from loss of water |

| 102.0125 | C₅H₂F₂⁺ | CO, HCN | Fragment from ring cleavage |

This table presents theoretically predicted fragmentation patterns. Actual observed fragments may vary based on instrumental conditions. nih.govyoutube.com

This high-resolution fragmentation data provides a structural fingerprint, confirming the connectivity of the atoms and the identity of the functional groups, thus solidifying the structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of chemical compounds. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the precursor ion. This technique is invaluable for distinguishing between isomers and elucidating the connectivity of atoms within a molecule. nih.gov

For the structural elucidation of this compound, the compound would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. This precursor ion would then be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The analysis of the resulting product ions provides information about the different structural motifs within the molecule. The fragmentation patterns observed are characteristic of the compound's structure and can be used to confirm its identity. nih.gov

Fragmentation Pathway Analysis

The analysis of fragmentation pathways is crucial for interpreting MS/MS data. For this compound, the fragmentation of its protonated ion would likely proceed through several key pathways based on the functional groups present. The aminomethyl group, the phenolic hydroxyl group, and the difluorinated aromatic ring all provide predictable cleavage points.

A primary fragmentation event would be the neutral loss of ammonia (NH₃) or the cleavage of the C-C bond between the phenyl ring and the aminomethyl group. Another common pathway for phenols is the loss of carbon monoxide (CO). The presence of fluorine atoms on the ring would also influence the fragmentation, potentially leading to losses of HF. The study of related aromatic compounds by mass spectrometry shows that fragmentation often involves cleavages alpha to the amine group or losses from the aromatic ring system. mdpi.commdpi.com

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound would involve the following steps:

Loss of the aminomethyl group: A common cleavage for benzylic amines, resulting in a stable benzylic cation.

Loss of water: From the protonated phenol, a common fragmentation for phenolic compounds.

Ring fragmentation: Following initial losses, the aromatic ring itself can undergo cleavage.

The table below outlines potential key fragment ions that could be observed in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Proposed Structure of Fragment |

| 160.06 | [M+H - NH₃]⁺ | NH₃ | 143.03 | 2-methyl-3,5-difluorophenol cation |

| 160.06 | [M+H - H₂O]⁺ | H₂O | 142.05 | C₇H₆F₂N⁺ ion |

| 160.06 | [M+H - CH₂NH₂]⁺ | •CH₂NH₂ | 129.02 | 3,5-difluorophenol (B1294556) cation |

| 160.06 | [M+H - CO]⁺ | CO | 132.07 | C₆H₈F₂N⁺ ion |

X-ray Crystallography and Solid-State Structural Investigations

Crystal Structure Determination and Unit Cell Analysis

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, its crystal system, space group, and precise unit cell dimensions are not known.

For comparative purposes, the crystal structure of the related compound 3,5-Difluorophenol has been determined. nih.gov This analysis provides insight into how difluorinated phenol rings may pack in the solid state. The crystallographic data for 3,5-Difluorophenol is presented below. It is important to note that the addition of the aminomethyl group in the target compound would significantly influence the crystal packing due to its ability to form strong hydrogen bonds.

Crystallographic Data for 3,5-Difluorophenol nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₄F₂O |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.7170 |

| b (Å) | 20.077 |

| c (Å) | 4.8060 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 551.1 |

| Z | 4 |

Intermolecular Interactions and Crystal Packing

In the absence of a determined crystal structure for this compound, the expected intermolecular interactions and crystal packing can be inferred from its molecular structure. The molecule contains potent hydrogen bond donors (the phenolic -OH and the amino -NH₂) and hydrogen bond acceptors (the nitrogen atom, the oxygen atom, and the fluorine atoms).

Consequently, the crystal structure is expected to be dominated by a robust network of intermolecular hydrogen bonds. The -OH and -NH₂ groups are likely to engage in strong O-H···N, N-H···O, or N-H···N hydrogen bonds, which are common organizing motifs in the crystal structures of aminophenols and related compounds. semanticscholar.orgresearchgate.net These interactions would link molecules into chains, sheets, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the electron-rich aromatic rings could further stabilize the crystal packing, a feature often observed in planar aromatic molecules. researchgate.net The fluorine atoms may also participate in weaker C-H···F hydrogen bonds.

Intramolecular Hydrogen Bonding and Conformation

The relative positioning of the hydroxyl group and the aminomethyl group at the ortho position of the phenyl ring makes the formation of an intramolecular hydrogen bond highly probable. Specifically, a hydrogen bond between the phenolic hydrogen (O-H) and the nitrogen atom of the aminomethyl group (O-H···N) would create a stable six-membered ring. researchgate.net Such intramolecular hydrogen bonds are a well-documented conformational-locking feature in ortho-substituted phenols. semanticscholar.orgresearchgate.net

This intramolecular hydrogen bond is generally stronger than potential competing interactions, such as an O-H···F bond with the adjacent fluorine atom. Studies on 2-fluorophenol (B130384) suggest that its intramolecular O-H···F hydrogen bond is very weak. rsc.orgdntb.gov.ua The formation of the resonance-assisted O-H···N hydrogen bond in this compound would likely be the dominant factor in determining the molecule's conformation in both the solid state and in non-polar solvents, enforcing a planar arrangement of the chelate ring. researchgate.net

A Theoretical Examination of this compound

An Overview of Computational Approaches to Understanding its Molecular Properties

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl 3,5 Difluorophenol

Electronic Structure and Reactivity Descriptors

Charge Distribution and Atomic Partial Charges

The distribution of electron density within the this compound molecule is a key determinant of its chemical reactivity and intermolecular interactions. Computational methods, particularly quantum chemistry calculations, provide valuable insights into the atomic partial charges, offering a quantitative measure of the electron distribution. Various charge models exist, and their performance can depend on the chosen electronic structure method and the local molecular environment.

Different computational methods, such as Mulliken population analysis, Natural Population Analysis (NPA), and methods based on fitting the electrostatic potential like CHelpG and RESP, can be employed to calculate atomic partial charges. While these methods may yield different absolute values for the partial charges, the trends in charge distribution are generally consistent. For instance, studies on similar molecules have shown that the choice of the density functional and the inclusion of the surrounding environment in the calculation can impact the computed partial charges. The Iterative Hirshfeld method has been noted for its performance in describing the charge distribution in liquid water, highlighting the importance of the computational approach.

A representative calculation of atomic partial charges for this compound would likely show significant negative charges on the fluorine and oxygen atoms, and a negative charge on the nitrogen atom, though to a lesser extent. The hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic protons, would exhibit positive partial charges. The carbon atoms of the benzene (B151609) ring would have varying partial charges depending on their proximity to the electron-withdrawing and electron-donating substituents.

Table 1: Illustrative Atomic Partial Charges for this compound (Calculated using a hypothetical DFT method)

| Atom | Partial Charge (e) |

| C1 (C-OH) | 0.45 |

| C2 (C-CH2NH2) | -0.25 |

| C3 (C-F) | 0.35 |

| C4 | -0.10 |

| C5 (C-F) | 0.35 |

| C6 | -0.15 |

| O (in OH) | -0.65 |

| H (in OH) | 0.40 |

| C (in CH2) | 0.10 |

| H (in CH2) | 0.05 |

| N (in NH2) | -0.80 |

| H (in NH2) | 0.30 |

| F3 | -0.30 |

| F5 | -0.30 |

Note: These values are for illustrative purposes and would vary depending on the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies.

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. A search for global and local minima on this surface identifies the most stable conformers. This is typically achieved using computational chemistry methods, such as density functional theory (DFT). For a molecule like this compound, the key degrees of freedom include the rotation around the C-C bond of the aminomethyl group, the C-O bond of the hydroxyl group, and the C-N bond of the amino group.

Computational studies on similar substituted phenols and benzenes have demonstrated that the planar conformation is often preferred for hydroxyl and amino groups, but this can be influenced by steric hindrance and intramolecular interactions. rsc.org The presence of two fluorine atoms and an aminomethyl group ortho to the hydroxyl group introduces potential steric and electronic interactions that will dictate the preferred conformations. The search for minima involves systematically rotating these flexible bonds and calculating the energy at each step to map out the PES.

The rotation around single bonds is not always free and can be hindered by energy barriers. The magnitude of these rotational barriers determines the rate of interconversion between different conformers. For this compound, the rotation of the aminomethyl and hydroxyl groups relative to the benzene ring are of particular interest.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable rotational isomers (atropisomers). wikipedia.orgyoutube.comyoutube.com For atropisomers to be isolable, the rotational barrier must be sufficiently high, typically with a half-life of interconversion of at least 1000 seconds at a given temperature. wikipedia.org This corresponds to a significant energy barrier. wikipedia.org While classic examples of atropisomerism often involve bulky substituents on biphenyl (B1667301) systems, the principle can apply to other molecules with restricted rotation. youtube.com In the case of this compound, the substituents (hydroxyl, aminomethyl, and two fluorine atoms) may create a sufficiently high barrier to rotation around the C-C or C-N bonds to consider the possibility of atropisomers, although this would require detailed computational analysis of the rotational barriers. Studies on substituted ethanes and porphyrins have shown how substituent size and electronic effects can significantly alter rotational barriers. youtube.comnsf.gov

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) |

| C-C (ring-CH2NH2) | 5 - 10 |

| C-O (ring-OH) | 3 - 7 |

| C-N (CH2-NH2) | 2 - 5 |

Note: These are estimated values and would need to be confirmed by specific computational studies.

MD simulations can reveal how the molecule explores its conformational space, the timescales of different motions, and the influence of the solvent on its structure. For instance, simulations can show the preferred hydrogen bonding patterns between the hydroxyl and amino groups and with solvent molecules. The dynamic behavior is crucial for understanding how the molecule might interact with a biological target, as both the molecule and the binding site are flexible entities. Studies on other molecules, like PFAS and polymers, have demonstrated the utility of MD in understanding molecular behavior and degradation pathways. mdpi.commdpi.com

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These spectra are unique fingerprints of a molecule and are determined by the masses of the atoms and the strengths of the chemical bonds.

For this compound, the predicted IR and Raman spectra would show characteristic bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the aromatic ring and the methylene (B1212753) group, C-F stretches, and various bending and skeletal vibrations of the benzene ring. nih.gov The positions of these bands are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Comparing the theoretically predicted spectra with experimentally measured spectra allows for the assignment of the observed vibrational bands to specific atomic motions. nih.govnih.gov This comparison also serves as a validation of the computational model used. Discrepancies between the theoretical and experimental spectra can point to limitations in the computational method or highlight the importance of environmental effects not included in the calculation. Studies on similar phenolic compounds have shown good agreement between scaled theoretical wavenumbers and experimental values. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3600 - 3400 |

| N-H Stretch (asymmetric) | 3500 - 3300 |

| N-H Stretch (symmetric) | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1620 - 1580 |

| N-H Bend | 1650 - 1550 |

| C-F Stretch | 1300 - 1100 |

| C-O Stretch | 1260 - 1180 |

Note: These are general ranges and the precise frequencies would be determined by computational calculations.

Following a comprehensive review of available scientific literature, no specific computational chemistry or theoretical studies were found for the compound This compound . The subsequent sections, which were intended to detail its electronic absorption spectra, NMR chemical shift predictions, and reaction mechanism modeling, could not be populated with relevant data due to the absence of published research on these aspects for this particular molecule.

Extensive searches were conducted to locate theoretical analyses, including Density Functional Theory (DFT) or other computational methods, that would provide data for the following topics:

Reaction Mechanism Modeling and Transition State Analysis: No literature was found that discusses the computational modeling of reaction mechanisms or transition state analyses involving this compound.

While general methodologies for computational chemistry and theoretical investigations of similar fluorinated phenolic compounds exist, the strict focus of this article on This compound precludes their inclusion.

Chemical Reactivity and Functionalization Strategies for 2 Aminomethyl 3,5 Difluorophenol

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with tailored properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in 2-(aminomethyl)-3,5-difluorophenol allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation of the aminomethyl group can be achieved using various acylating agents, such as acid chlorides or anhydrides. For instance, reaction with acetic anhydride, often in the presence of a base like pyridine (B92270), leads to the formation of the corresponding N-acetyl derivative. thieme-connect.de This reaction is typically efficient and proceeds under mild conditions. The general scheme for the acylation of this compound is presented below.

General Reaction Scheme for Acylation:

This compound + Acylating Agent (e.g., Acetic Anhydride) → N-(3,5-Difluoro-2-hydroxybenzyl)acetamide

Alkylation of the aminomethyl group introduces an alkyl substituent, converting the primary amine into a secondary or tertiary amine. This can be accomplished using alkyl halides. The reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide. To drive the reaction towards mono-alkylation and prevent over-alkylation, the reaction conditions, such as the stoichiometry of the reactants and the choice of base, must be carefully controlled. thieme-connect.de

Illustrative Alkylation Reaction Conditions:

| Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temperature | 2-((Methylamino)methyl)-3,5-difluorophenol |

Arylation of the aminomethyl group involves the formation of a carbon-nitrogen bond with an aromatic ring. This can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst to couple the amine with an aryl halide. mit.edu These methods offer a powerful tool for the synthesis of N-aryl derivatives of this compound.

Representative Arylation Reaction:

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

|---|

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents, as a diverse range of aldehydes and ketones are commercially available or readily synthesized. researchgate.net The resulting imine bond can be stable or can serve as an intermediate for further transformations, such as reduction to a secondary amine.

Examples of Schiff Base Formation:

| Carbonyl Compound | Solvent | Catalyst | Product (Schiff Base) |

|---|---|---|---|

| Benzaldehyde | Ethanol | Acetic Acid (cat.) | N-((3,5-Difluoro-2-hydroxyphenyl)methyl)benzenecarboximidamide |

| 4-Methoxybenzaldehyde | Methanol | - | N-((3,5-Difluoro-2-hydroxyphenyl)methyl)-1-(4-methoxyphenyl)methanimine |

Amine-Based Derivatizations

Beyond the fundamental reactions described above, the aminomethyl group can participate in a variety of other derivatization reactions. A notable example is the reaction with isothiocyanates to form thiourea (B124793) derivatives. researchgate.netmdpi.com This reaction proceeds readily due to the high nucleophilicity of the amine and the electrophilicity of the isothiocyanate group. This derivatization is often used in analytical chemistry for the detection and quantification of amines. nih.gov

Derivatization with Isothiocyanates:

| Isothiocyanate | Solvent | Temperature | Product |

|---|---|---|---|

| Phenyl isothiocyanate | Acetonitrile | Room Temperature | 1-((3,5-Difluoro-2-hydroxyphenyl)methyl)-3-phenylthiourea |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound exhibits characteristic reactivity, allowing for functionalization through etherification and esterification reactions. The acidity of the phenolic proton is enhanced by the electron-withdrawing fluorine atoms on the aromatic ring, which facilitates the formation of the corresponding phenolate (B1203915) anion.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form the phenolate anion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). masterorganicchemistry.com

General Conditions for Williamson Ether Synthesis:

| Alkyl Halide | Base | Solvent | Product |

|---|---|---|---|

| Ethyl iodide | K₂CO₃ | Acetone | 2-(Aminomethyl)-1-ethoxy-3,5-difluorobenzene |

Esterification of the phenolic hydroxyl group can be accomplished by reaction with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction is often catalyzed by a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. The resulting esters are valuable derivatives with applications in various fields.

Typical Esterification Reaction:

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Benzoyl chloride | Pyridine | Dichloromethane | (2-(Aminomethyl)-3,5-difluorophenyl) benzoate |

Phenolate Anion Chemistry and Nucleophilicity

The deprotonation of the phenolic hydroxyl group with a base generates the corresponding phenolate anion. The electron-withdrawing fluorine atoms increase the acidity of the phenol, making the formation of the phenolate anion more favorable compared to non-fluorinated analogues. However, these fluorine atoms also decrease the electron density on the phenolate oxygen, which in turn reduces its nucleophilicity.

The nucleophilic aromatic substitution (SNAr) on the phenolate itself is generally not favored due to the electron-rich nature of the aromatic ring, which is further enhanced by the negatively charged oxygen. However, under specific conditions with highly activated electrophiles, such reactions might be possible. nih.govlibretexts.org

Synthesis of Advanced Derivatives and Conjugates

The multiple functional groups on this compound serve as handles for the synthesis of more complex molecules. The primary amine of the aminomethyl group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. researchgate.net The phenolic hydroxyl group can be etherified or esterified to modify the molecule's properties.

For instance, the synthesis of various aminobenzoxazoles can be achieved through the cyclization of o-aminophenols with cyanating agents. nih.gov While not a direct o-aminophenol, the proximity of the aminomethyl and hydroxyl groups might allow for analogous intramolecular cyclization reactions under certain conditions to form novel heterocyclic systems. Furthermore, the development of methods for synthesizing meta-aminophenol derivatives highlights the importance of this structural motif in pharmaceuticals. mdpi.com The unique substitution pattern of this compound makes it a valuable starting material for creating diverse libraries of compounds for biological screening and materials science applications.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a valuable monomer for step-growth polymerization. These functional groups can be exploited to incorporate the fluorinated phenolic moiety into various polymer backbones, leading to materials with enhanced properties. youtube.comsigmaaldrich.com The inclusion of fluorine atoms can significantly improve the thermal stability, chemical resistance, and solubility of the resulting polymers in organic solvents. researchgate.netresearchgate.net

One of the primary methods for incorporating this monomer is through polycondensation reactions . The primary amine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides . Similarly, the phenolic hydroxyl group can react with diacyl chlorides to yield polyesters , or with dihalides to form polyethers . The choice of co-monomer and polymerization conditions allows for the tuning of the final polymer's properties.

Another approach is the formation of polybenzoxazines . These high-performance polymers are typically synthesized through the ring-opening polymerization of benzoxazine (B1645224) monomers. A benzoxazine monomer can be prepared from a phenol, a primary amine, and formaldehyde (B43269). In this case, this compound could potentially react with formaldehyde and another primary amine to form a difunctional benzoxazine monomer, which upon thermal curing would yield a highly cross-linked, fluorinated polybenzoxazine network with excellent thermal and flame-retardant properties.

The properties of polymers derived from fluorinated aminophenols can be summarized in the following table, based on general knowledge of fluorinated polymers.

| Polymer Type | Potential Co-monomer | Key Polymer Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength, improved solubility in organic solvents. |

| Polyester | Adipoyl chloride | Enhanced chemical resistance, increased hydrophobicity. |

| Polyether | 1,4-Dichlorobenzene | High glass transition temperature, good dielectric properties. |

| Polybenzoxazine | Formaldehyde, Aniline (B41778) | Excellent thermal stability, low flammability, high char yield. |

This table presents expected properties based on the incorporation of fluorinated phenolic structures into polymer backbones.

Formation of Macrocycles and Supramolecular Assemblies

The distinct positioning of the aminomethyl and hydroxyl groups on the this compound scaffold makes it a compelling building block for the synthesis of macrocycles . The formation of these cyclic structures can be achieved through reactions that leverage the bifunctionality of the molecule. For instance, condensation reactions with difunctional linkers under high-dilution conditions can lead to the formation of macrocyclic ethers, amides, or esters.

The fluorine atoms on the aromatic ring can play a crucial role in directing the formation of supramolecular assemblies . Fluorine is known to participate in non-covalent interactions such as hydrogen bonding (as an acceptor), halogen bonding, and dipole-dipole interactions. These interactions can guide the self-assembly of individual macrocycles or the parent molecule into well-defined, higher-order structures in the solid state or in solution. The study of such assemblies is a growing area of interest in supramolecular chemistry.

The synthesis of macrocycles often involves a templating strategy to favor cyclization over polymerization. The general approach for synthesizing a macrocycle from this compound and a hypothetical difunctional linker is outlined below.

| Reaction Type | Linker Type | Resulting Macrocycle | Driving Force/Conditions |

| Etherification | Dihaloalkane | Macrocyclic ether | Williamson ether synthesis, base, high dilution |

| Amidation | Diacyl chloride | Macrocyclic amide | Schotten-Baumann conditions, high dilution |

| Esterification | Diacyl chloride | Macrocyclic ester | Base catalysis, high dilution |

This table illustrates potential synthetic routes to macrocycles utilizing this compound as a key building block.

Targeted Functionalization for Specific Research Probes

The unique structural features of this compound make it an excellent starting point for the development of targeted research probes . The amine and hydroxyl groups provide convenient handles for the attachment of reporter groups, such as fluorophores, affinity tags, or metal chelators. nih.govnih.govnih.gov The difluorinated phenyl ring can serve as a ¹⁹F NMR reporter group for in vitro or in vivo studies, offering a background-free signal. nih.gov

For instance, the primary amine can be selectively acylated with a fluorescent dye containing a carboxylic acid or an activated ester, leading to a fluorescent probe. Alternatively, the phenolic hydroxyl group can be alkylated with a linker bearing a reactive group for conjugation to a biomolecule. The ability to selectively functionalize one group while leaving the other intact is key to creating well-defined probes.

The development of such probes often follows a modular design, where the this compound core provides the structural framework, and different functional moieties can be appended to tailor the probe for a specific application. mdpi.com For example, a probe designed for PET imaging could incorporate a chelator for a positron-emitting radionuclide.

| Probe Type | Functionalization Site | Attached Moiety | Potential Application |

| Fluorescent Probe | Amine | Fluorescein isothiocyanate | Cellular imaging |

| ¹⁹F NMR Probe | (Inherent) | - | In vivo metabolic tracking |

| Affinity Probe | Hydroxyl | Biotin derivative | Protein purification |

| PET Probe | Amine or Hydroxyl | DOTA chelator | In vivo imaging |

This table provides examples of how this compound could be functionalized to create various types of research probes.

Bioisosteric and Structure Activity Relationship Sar Studies of Difluorophenol Containing Compounds

Difluorophenol as a Bioisostere for Carboxylic Acid Analogues

The difluorophenol moiety has emerged as a significant bioisostere for carboxylic acids in medicinal chemistry. This substitution can influence a molecule's physicochemical properties, which are crucial for its biological activity.

The acidity, or pKa, of a functional group is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluorophenol group offers a tunable alternative to the carboxylic acid moiety. While carboxylic acids typically have pKa values in the range of 4-5, the pKa of a phenol (B47542) can be modulated by the introduction of electron-withdrawing substituents. nih.gov For instance, 2,6-difluorophenol (B125437) has a pKa of 7.12, which is significantly different from that of phenol (pKa 9.81). researchgate.net This alteration in acidity affects the ionization state of the molecule at physiological pH, which in turn influences its ability to cross biological membranes and interact with its target.

The presence of electron-withdrawing fluorine atoms on the phenol ring increases its acidity compared to unsubstituted phenol. researchgate.net This increased acidity allows the difluorophenol to mimic the acidic nature of a carboxylic acid, while potentially offering advantages in terms of cell permeability and metabolic stability. The ability to fine-tune the pKa by altering the substitution pattern on the phenol ring provides a powerful tool for optimizing the pharmacokinetic properties of a drug candidate.

For example, in the development of aldose reductase inhibitors, 2,6-difluorophenol has been successfully used as a bioisostere for the acetic acid moiety. cambridgemedchemconsulting.com This substitution can lead to more efficient tissue permeation due to the higher pKa values compared to the corresponding carboxylic acids. cambridgemedchemconsulting.com

| Compound | pKa |

|---|---|

| Carboxylic Acids (typical) | 4-5 |

| Phenol | 9.81 |

| 2,6-Difluorophenol | 7.12 |

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. acdlabs.comyoutube.com The substitution of a carboxylic acid with a difluorophenol group generally leads to an increase in lipophilicity. nih.gov This is because the difluorophenol moiety is less polar than a carboxylic acid group.

| Compound/Fragment | General Impact on Lipophilicity (logP) |

|---|---|

| Carboxylic Acid | Lower (more hydrophilic) |

| Difluorophenol | Higher (more lipophilic) |

| Phosphonic/Phosphinic Acid | Lower (more hydrophilic) |

Rational Design Principles for Modulating Molecular Interactions

The rational design of ligands that can effectively interact with their biological targets is a cornerstone of modern drug discovery. The inclusion of the 2-(aminomethyl)-3,5-difluorophenol scaffold allows for the modulation of various non-covalent interactions.

Hydrogen bonds are crucial for molecular recognition and the binding of a ligand to its receptor. nih.govnih.govyoutube.com The this compound moiety contains both hydrogen bond donor and acceptor groups, allowing it to participate in complex hydrogen bonding networks within a receptor's active site. nih.govlibretexts.org The hydroxyl group of the phenol and the amino group can both act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the fluorine atoms, can act as hydrogen bond acceptors. nih.govlibretexts.orgicm.edu.pl

The ability to form multiple hydrogen bonds can significantly enhance the binding affinity and selectivity of a ligand. The specific geometry of the hydrogen bonds, including bond lengths and angles, is critical for optimal interaction. researchgate.netsciencepublishinggroup.com The presence of the difluoro substituents can influence the electronic properties of the phenol and amino groups, thereby modulating the strength of the hydrogen bonds they form.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. capes.gov.brnih.gov While it was once thought that fluorine, due to its high electronegativity, could not participate in halogen bonding, it is now established that when bonded to a sufficiently electron-withdrawing group, fluorine can exhibit a region of positive electrostatic potential, known as a σ-hole, allowing it to act as a halogen bond donor. rsc.orgchemistryviews.orgnih.govresearchgate.net

The introduction of two fluorine atoms onto the phenol ring has significant electronic and steric consequences. nih.gov Electronically, the highly electronegative fluorine atoms act as electron-withdrawing groups, which can influence the acidity of the phenolic hydroxyl group and the basicity of the aminomethyl group. researchgate.net This electronic perturbation can also affect the reactivity of the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.orgbyjus.com

Sterically, the fluorine atoms add bulk to the molecule, which can influence its conformational preferences and how it fits into a binding pocket. youtube.com The steric hindrance created by the fluorine atoms can be a key factor in determining the selectivity of a ligand for its target receptor over other related receptors. The interplay between electronic and steric effects is a critical consideration in the rational design of drugs based on the this compound scaffold.

Mechanistic Investigations of Molecular Recognition

Molecular recognition is fundamental to the biological activity of a compound, dictating how it interacts with its target, such as a protein or enzyme. The specific arrangement of functional groups and the electronic landscape of this compound are key to these interactions.

Binding Site Analysis through Computational Docking Studies

Computational docking is a powerful method used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, a hypothetical docking study would analyze how its distinct features interact with a potential binding pocket.

The primary interaction points on this compound are:

The protonated aminomethyl group (-CH₂NH₃⁺): This group is a strong hydrogen bond donor and can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.

The phenolic hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor.

The difluorinated aromatic ring: The fluorine atoms are potent hydrogen bond acceptors and can engage in various non-covalent interactions.

In a simulated binding site, the molecule would likely orient itself to maximize these interactions. For instance, the aminomethyl group would seek out an acidic residue, while the phenol could interact with a serine, threonine, or histidine. The difluorophenol ring could form favorable contacts with hydrophobic pockets, and the fluorine atoms could interact with backbone amide protons or other hydrogen bond donors.

Table 1: Potential Interactions in a Hypothetical Binding Site

| Molecular Feature of this compound | Potential Interacting Residue/Feature | Type of Interaction |

|---|---|---|

| Aminomethyl Group | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |

| Phenolic Hydroxyl | Serine, Threonine, Histidine, Backbone Carbonyl | Hydrogen Bond (Donor/Acceptor) |

| Fluorine Atoms | Backbone NH, Arginine, Lysine | Hydrogen Bond, Halogen Bond |

This table is generated based on theoretical interactions and is for illustrative purposes.

Role of Difluorophenol Moiety in Ligand-Target Interactions

The difluorophenol moiety is critical for modulating the binding affinity and specificity of a ligand. The two fluorine atoms at positions 3 and 5 have a profound impact on the electronic properties of the phenol ring.

Enhanced Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group. This enhances its capacity as a hydrogen bond donor, potentially leading to stronger interactions with the target protein.

Modulation of pKa: The fluorine atoms lower the pKa of the aminomethyl group, which can influence the ionization state of the molecule at physiological pH and affect its ability to form ionic bonds.

Orthogonal Multipolar Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in proteins, contributing significantly to binding affinity. These interactions are distinct from classical hydrogen bonds and are a key feature of modern drug design.

Hydrophobic and Halogen Bonding: The C-F bond can participate in favorable hydrophobic interactions and, in some contexts, halogen bonding, further anchoring the ligand in the binding site.

Structure-Property Correlation in Fluoro-Organic Compounds

The introduction of fluorine into organic molecules has well-documented effects on their physical and chemical properties, which in turn influence their pharmacological profiles.

Effects of Fluorine on Conformational Preferences

The conformation of a molecule is a critical determinant of its biological activity. Fluorine substitution can significantly influence the conformational preferences of a molecule due to steric and electronic effects. For this compound, the key rotatable bond is between the aromatic ring and the aminomethyl side chain.

The presence of the fluorine atom at position 3, ortho to the aminomethyl group, can create a steric hindrance that restricts the rotation of the side chain. Furthermore, electrostatic interactions between the C-F bond dipoles and the aminomethyl group can favor specific torsional angles. Theoretical studies on similar 1,3-difluorinated systems have shown that the gauche effect can play a significant role, where the molecule adopts a conformation that is not sterically ideal but is electronically stabilized. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Influence on Metabolic Stability (mechanistic discussion only)

A major application of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

In the case of this compound, the fluorine atoms at positions 3 and 5 effectively block potential sites of aromatic hydroxylation, a common metabolic pathway for phenolic compounds. By preventing this metabolic transformation, the half-life of the compound in the body is likely to be extended.

However, the metabolic fate of fluorinated compounds can be complex. While the C-F bond itself is strong, the presence of fluorine can alter the electronic environment of the molecule, potentially opening up alternative metabolic pathways. For example, the aminomethyl group could still be susceptible to deamination or oxidation. In some rare cases, enzymatic hydrolysis of C-F bonds has been observed, particularly if the local chemical environment facilitates such a reaction. A comprehensive metabolic study would involve incubating the compound with liver microsomes to identify any potential metabolites.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aspartate |

| Glutamate |

| Serine |

| Threonine |

| Histidine |

| Phenylalanine |

| Leucine |

| Valine |

| Arginine |

Emerging Research Directions and Interdisciplinary Applications

Development as a Building Block in Complex Chemical Systems